
Trimethyl((1-phenylvinyl)oxy)silane
Overview
Description
Trimethyl((1-phenylvinyl)oxy)silane is an organosilicon compound with the molecular formula C11H16OSi. It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl((1-phenylvinyl)oxy)silane can be synthesized through the reaction of phenylacetylene with trimethylsilanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Trimethyl((1-phenylvinyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Organic Synthesis
- Formation of Carbon-Silicon Bonds :
- Synthesis of β-Amino Ketones :
-
Radical Chemistry :
- It has been shown to participate in radical inhibition experiments, indicating its utility in studying radical mechanisms within organic reactions. For instance, studies have demonstrated that this compound can form radical intermediates during sulfonylation transformations, which are essential for understanding reaction pathways .
Biological Applications
- Modification of Biomolecules :
- Potential Pharmaceutical Uses :
Industrial Applications
- Production of Silicone-Based Materials :
- Copolymerization Reactions :
Synthesis of β-Keto Sulfones
A study demonstrated that this compound could be used effectively in photoredox-catalyzed sulfonylation reactions involving diaryliodonium salts, yielding β-keto sulfones with notable biological activities. The optimized reaction conditions resulted in yields up to 61% when specific reagents were employed .
Radical Inhibition Experiments
Inhibition studies using TEMPO indicated that the sulfonylation transformation involving this compound was significantly restrained when radical intermediates were formed. This highlights the compound's role in elucidating radical mechanisms within organic synthesis .
Mechanism of Action
The mechanism of action of trimethyl((1-phenylvinyl)oxy)silane involves its ability to form stable carbon-silicon bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including organic molecules and biomolecules, through its reactive trimethylsilyl group .
Comparison with Similar Compounds
- Trimethylsilylacetylene
- Trimethylsilylchloride
- Trimethylsilylcyanide
Comparison: Trimethyl((1-phenylvinyl)oxy)silane is unique due to its ability to form stable carbon-silicon bonds while maintaining reactivity under mild conditions. This makes it more versatile compared to other similar compounds, which may require harsher conditions for similar reactions .
Biological Activity
Overview
Trimethyl((1-phenylvinyl)oxy)silane (CAS Number: 13735-81-4) is an organosilicon compound notable for its unique reactivity and applications in organic synthesis. With the molecular formula CHOSi and a molecular weight of approximately 192.33 g/mol, this compound is characterized by its ability to form stable carbon-silicon bonds while maintaining reactivity under mild conditions .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of synthetic organic chemistry and potential pharmaceutical applications. Its ability to modify biomolecules makes it valuable for drug development and other biological applications.
Case Studies
- Synthesis of β-Keto Sulfones : A study demonstrated the utility of this compound in the photoredox-catalyzed sulfonylation of diaryliodonium salts, yielding β-keto sulfones with notable biological activities. The reaction conditions were optimized, showing that trimethyl((1-(naphthalen-2-yl)vinyl)oxy)silane could achieve yields up to 61% when treated with specific reagents .
- Radical Inhibition Experiments : Experimental data suggested that radical processes are involved in its mechanism of action. Inhibition studies using TEMPO indicated that the sulfonylation transformation was significantly restrained, implying the formation of radical intermediates during reactions involving this silane compound .
Applications
This compound has a wide range of applications:
- Organic Synthesis : It serves as a reagent for forming carbon-silicon bonds, essential for synthesizing various organic compounds.
- Biological Research : Utilized for modifying biomolecules, enhancing the study of biological systems and drug interactions.
- Industrial Uses : Employed in producing silicone-based materials and coatings due to its stability and reactivity under mild conditions .
Comparative Analysis
The following table compares this compound with similar organosilicon compounds:
Compound | Molecular Formula | Key Features |
---|---|---|
This compound | CHOSi | Stable carbon-silicon bonds, mild reaction conditions |
Trimethylsilylacetylene | CHSi | Requires harsher conditions for similar reactions |
Trimethylsilylchloride | CHClSi | Highly reactive, used primarily for substitution |
Q & A
Q. Basic: What are the standard synthetic protocols for preparing Trimethyl((1-phenylvinyl)oxy)silane, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via silylation of acetophenone derivatives. A validated method involves reacting acetophenone with a silylating agent (e.g., trimethylsilyl chloride) under inert conditions. Evidence from synthetic procedures shows a 93% yield when using acetophenone (4.8 mmol) in anhydrous tetrahydrofuran (THF) with a strong base like lithium diisopropylamide (LDA) at −78°C . Optimization tips:
- Temperature control : Maintain cryogenic conditions to suppress side reactions.
- Stoichiometry : Use a 1:1.2 molar ratio of ketone to silylating agent for complete conversion.
- Purification : Distillation under reduced pressure (e.g., 40–50°C at 0.1 mmHg) ensures high purity (>95%) .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
Safety measures are essential due to flammability and potential reactivity:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. A full-face shield is recommended during bulk transfers .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. Basic: How is this compound characterized spectroscopically?
Answer:
Key spectroscopic data include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.32 (m, 5H, Ar-H), 4.92 (d, 1H, J = 1.6 Hz), 4.43 (d, 1H, J = 1.6 Hz), 0.27 (s, 9H, TMS) .
- ¹³C NMR (101 MHz, CDCl₃): δ 148.8 (C-O-Si), 137.5 (Ar-C), 128.3–125.3 (Ar-H), 112.9 (vinyl C), 0.68 (TMS) .
- Mass Spec : Molecular ion peak at m/z 192.33 (M⁺) confirms the molecular weight .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in C–C bond-forming reactions?
Answer:
The silane acts as a masked enolate, enabling regioselective alkylation. The trimethylsilyl (TMS) group stabilizes the intermediate via hyperconjugation, directing nucleophilic attack at the α-carbon. For example, in cyclopropane synthesis, the TMS group facilitates ring closure by lowering the transition-state energy . Key factors:
- Electrophilic activation : Lewis acids (e.g., BF₃·OEt₂) enhance silyl group departure.
- Steric effects : Bulky substituents on the vinyl group reduce side reactions (e.g., dimerization) .
Q. Advanced: How do substituents on the phenyl ring influence the reactivity of Trimethyl((1-arylvinyl)oxy)silane derivatives?
Answer:
Electron-donating groups (e.g., -OMe, -Me) increase nucleophilicity at the vinyl position, accelerating alkylation. For example:
- p-Tolyl derivative (1b) : Higher yields (85%) in cyclopropanation due to enhanced electron density .
- m-Tolyl derivative (1c) : Steric hindrance slows reactivity, requiring longer reaction times .
- Phenylpentenyl derivative (1k) : Extended alkyl chains reduce solubility, necessitating polar aprotic solvents (e.g., DMF) .
Q. Advanced: What are the stability profiles of this compound under varying storage and reaction conditions?
Answer:
- Thermal stability : Decomposes above 100°C, releasing trimethylsilanol and phenylacetylene .
- Moisture sensitivity : Hydrolyzes rapidly in aqueous media; use molecular sieves in solvent systems .
- Long-term storage : Stability >6 months at −20°C under argon, with <2% decomposition .
Q. Advanced: How does purity (95% vs. 97%) impact experimental reproducibility in reactions involving this compound?
Answer:
Higher purity (≥97%) minimizes side reactions:
- Impurities : Residual acetophenone (in 95% purity samples) can act as a competitive nucleophile, reducing yields by 10–15% .
- Quantitative analysis : Use GC-MS or HPLC to verify purity. Adjust stoichiometry if purity is <97% .
Q. Advanced: How should researchers address contradictions in reported yields or spectral data for this compound?
Answer:
Discrepancies often arise from:
Properties
IUPAC Name |
trimethyl(1-phenylethenoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPCIMDERUIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884636 | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13735-81-4 | |
Record name | α-(Trimethylsiloxy)styrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13735-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1-((trimethylsilyl)oxy)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013735814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl[(1-phenylvinyl)oxy]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.